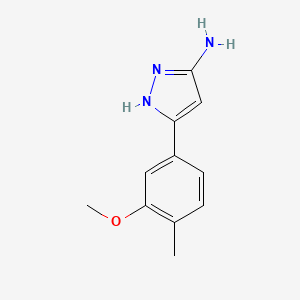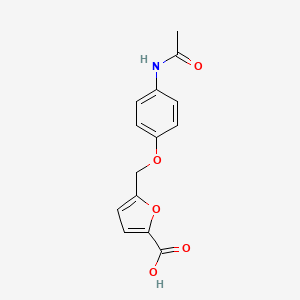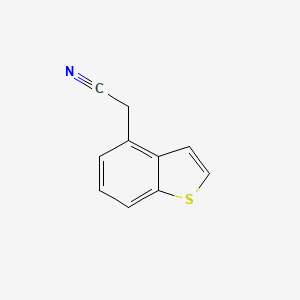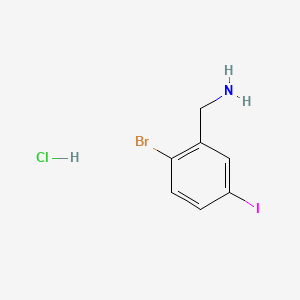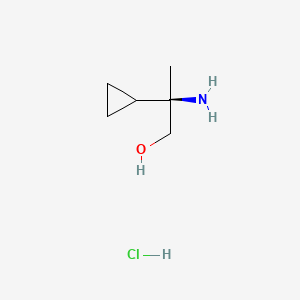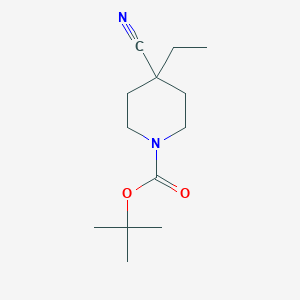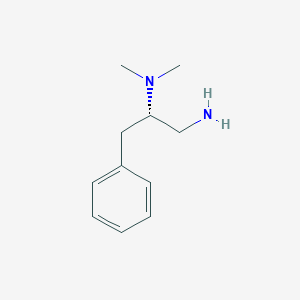
(S)-N2,N2-dimethyl-3-phenylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine can be achieved through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride and sodium triacetoxyborohydride . The reaction is typically carried out in solvents such as methanol or tetrahydrofuran, and may require the presence of an acid catalyst like acetic acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
Phenylalaninol: An amino alcohol with applications in organic synthesis and pharmaceutical research.
Uniqueness
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific structural features, including the presence of both an amino group and a phenyl group on the same carbon backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(2S)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1 |
Clé InChI |
UNKNAPRNXOMOJQ-NSHDSACASA-N |
SMILES isomérique |
CN(C)[C@@H](CC1=CC=CC=C1)CN |
SMILES canonique |
CN(C)C(CC1=CC=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
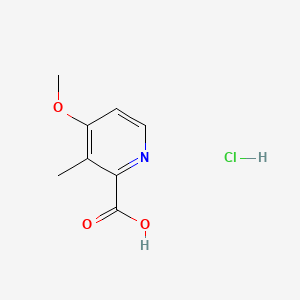
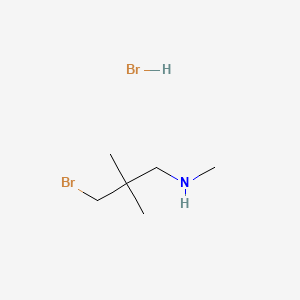
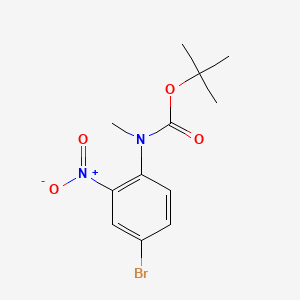
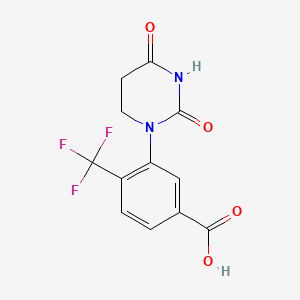
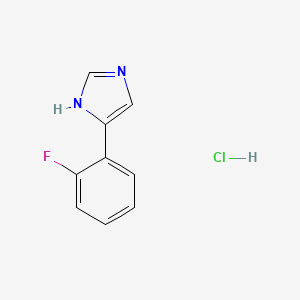
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
